molecular formula C8H13NO2 B13162604 4-Cyclopentyl-1,3-oxazolidin-2-one

4-Cyclopentyl-1,3-oxazolidin-2-one

Cat. No.: B13162604
M. Wt: 155.19 g/mol
InChI Key: LBYQCUFLPWRJKB-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activities or different chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-cyclopentyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO2/c10-8-9-7(5-11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10)

InChI Key

LBYQCUFLPWRJKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2COC(=O)N2

Origin of Product

United States

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